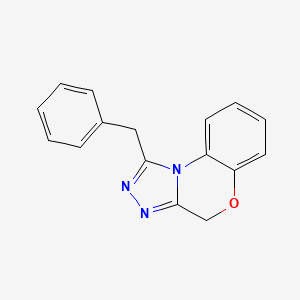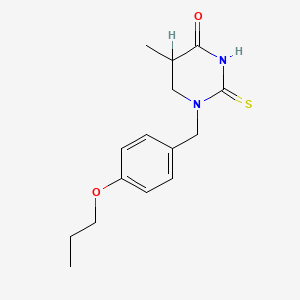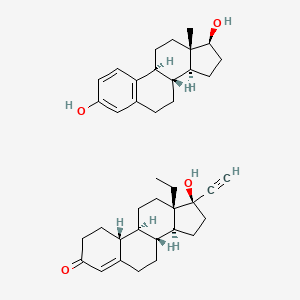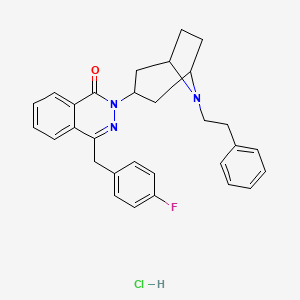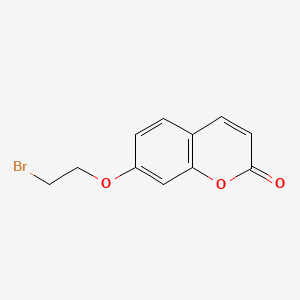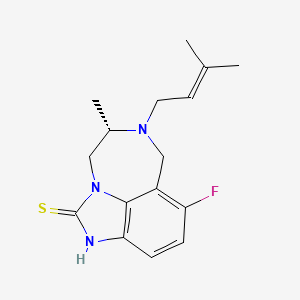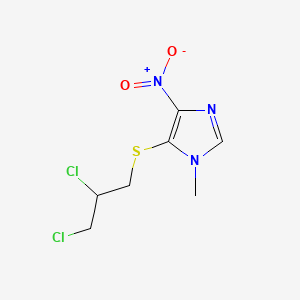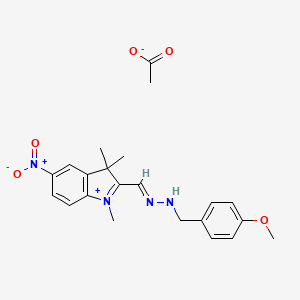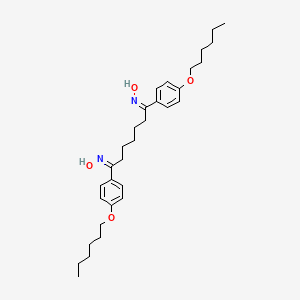
1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime is a synthetic organic compound characterized by the presence of two hexyloxyphenyl groups attached to a heptanedione backbone with dioxime functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime typically involves the following steps:
Formation of the heptanedione backbone: This can be achieved through a Claisen condensation reaction between appropriate ketone precursors.
Introduction of hexyloxyphenyl groups: This step involves the alkylation of phenol with hexyl bromide to form hexyloxyphenyl, followed by its attachment to the heptanedione backbone through a Friedel-Crafts acylation reaction.
Formation of dioxime functionalities: The final step involves the conversion of the diketone to dioxime using hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the dioxime functionalities to amines.
Substitution: The hexyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime involves its interaction with molecular targets such as enzymes or receptors. The dioxime functionalities can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the hexyloxyphenyl groups can interact with hydrophobic regions of proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,7-heptanedione: Similar structure but with hydroxy groups instead of hexyloxy groups.
1,7-Bis(4-methoxyphenyl)-1,7-heptanedione: Contains methoxy groups instead of hexyloxy groups.
1,7-Bis(4-ethoxyphenyl)-1,7-heptanedione: Contains ethoxy groups instead of hexyloxy groups.
Uniqueness
1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime is unique due to the presence of long hexyloxy chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with biological molecules. This makes it a valuable compound for applications requiring specific hydrophobic interactions and stability.
Propriétés
Numéro CAS |
104192-48-5 |
|---|---|
Formule moléculaire |
C31H46N2O4 |
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
(NZ)-N-[(7Z)-1,7-bis(4-hexoxyphenyl)-7-hydroxyiminoheptylidene]hydroxylamine |
InChI |
InChI=1S/C31H46N2O4/c1-3-5-7-12-24-36-28-20-16-26(17-21-28)30(32-34)14-10-9-11-15-31(33-35)27-18-22-29(23-19-27)37-25-13-8-6-4-2/h16-23,34-35H,3-15,24-25H2,1-2H3/b32-30-,33-31- |
Clé InChI |
FGPLZFKYAPGZHY-UOALMSBLSA-N |
SMILES isomérique |
CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCCCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(=NO)CCCCCC(=NO)C2=CC=C(C=C2)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




